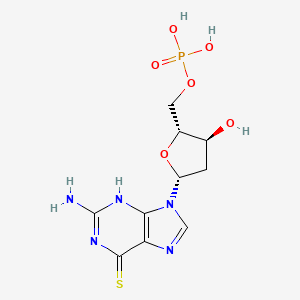
1,2,3,5-Tetra-O-acetyl-b-L-xylofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose is a chemical compound with the molecular formula C13H18O9. It is a derivative of xylose, a sugar molecule, where four hydroxyl groups are replaced by acetyl groups. This compound is often used as an intermediate in the synthesis of various nucleosides and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose can be synthesized through the acetylation of β-L-xylofuranose. The process typically involves the reaction of β-L-xylofuranose with acetic anhydride in the presence of a catalyst such as sodium acetate or pyridine. The reaction is carried out under reflux conditions, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose follows similar principles but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield β-L-xylofuranose.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: β-L-xylofuranose
Oxidation: Corresponding carboxylic acids
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Synthesis of Nucleosides: It serves as a precursor in the synthesis of nucleosides, which are essential components of nucleic acids
Drug Development: The compound is used in the development of antiviral and anticancer drugs due to its ability to form nucleoside analogs.
Biochemical Research: It is used in studies involving carbohydrate metabolism and enzyme activity.
Mechanism of Action
The mechanism of action of 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose primarily involves its role as an intermediate in biochemical reactions. The acetyl groups protect the hydroxyl groups of the sugar molecule, allowing for selective reactions at other sites. Upon deacetylation, the compound can participate in various biochemical pathways, including nucleoside synthesis and carbohydrate metabolism .
Comparison with Similar Compounds
1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose can be compared with other similar compounds such as:
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose: Similar structure but derived from ribose instead of xylose.
1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid: Another acetylated sugar derivative with different biological applications.
The uniqueness of 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose lies in its specific structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules .
Properties
Molecular Formula |
C13H18O9 |
|---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12-,13-/m0/s1 |
InChI Key |
IHNHAHWGVLXCCI-RNJOBUHISA-N |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride](/img/structure/B12846228.png)
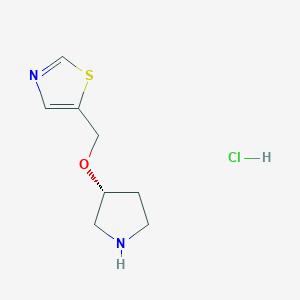
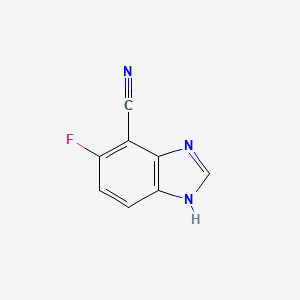

![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ol](/img/structure/B12846256.png)
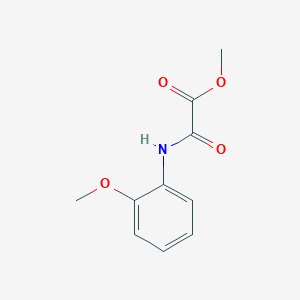
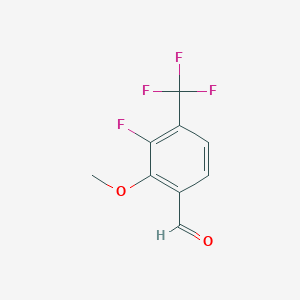

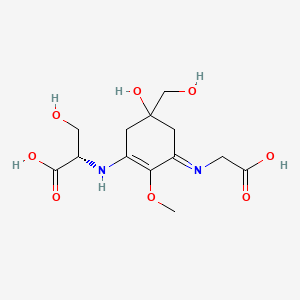


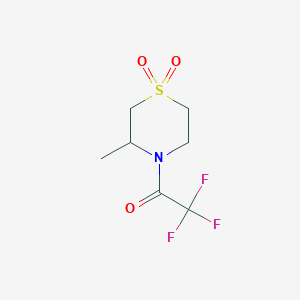
![4-[(4-Chlorobenzylidene)amino]benzonitrile](/img/structure/B12846292.png)
